Cis-Benzamide Derivatives Show ~60–200-Fold Higher Affinity for Human Dopamine D2 and D3 Receptors Compared to Their Trans Counterparts
In a direct head-to-head study, Yang et al. synthesized and tested matched pairs of cis and trans 1,2-diaminocyclopropane-derived benzamides (compounds 3b and 3f) in radioligand binding assays using recombinant human D2 (hD2) and D3 (hD3) receptors expressed in CHO cells [1]. The cis conformers demonstrated dramatically higher receptor affinity than the corresponding trans conformers. For compound 3b: cis Ki hD2 = 13.4 nM and Ki hD3 = 17.7 nM, versus trans Ki hD2 = 816 nM and Ki hD3 = 469 nM. For compound 3f: cis Ki hD2 = 6.9 nM and Ki hD3 = 4.5 nM, versus trans Ki hD2 >1000 nM and Ki hD3 >1000 nM [1]. Molecular modeling revealed that the cis compounds adopt a folded conformation in which the benzamide group and basic nitrogen are in a syn relationship, enabling a binding pose superimposable with the tropane derivative BRL 25594, whereas the extended trans geometry cannot achieve this pharmacophoric arrangement [1].
| Evidence Dimension | Radioligand binding affinity (Ki) at recombinant human dopamine D2 and D3 receptors |
|---|---|
| Target Compound Data | cis-3b: Ki hD2 = 13.4 nM, Ki hD3 = 17.7 nM; cis-3f: Ki hD2 = 6.9 nM, Ki hD3 = 4.5 nM |
| Comparator Or Baseline | trans-3b: Ki hD2 = 816 nM, Ki hD3 = 469 nM; trans-3f: Ki hD2 >1000 nM, Ki hD3 >1000 nM |
| Quantified Difference | cis-3b hD2: ~61-fold more potent than trans-3b (13.4 vs 816 nM); cis-3b hD3: ~26-fold more potent (17.7 vs 469 nM); cis-3f: >145-fold (hD2) and >222-fold (hD3) more potent than trans-3f |
| Conditions | Recombinant human hD2 and hD3 receptors expressed in CHO cells; radioligand binding assays using bovine striatal D2 and recombinant human receptors |
Why This Matters
For medicinal chemistry teams synthesizing D2/D3-targeted benzamide ligands, selecting the cis diamine building block is essential to achieve nanomolar target engagement; the trans isomer will yield essentially inactive compounds.
- [1] Yang D, Kefi S, Audinot V, Millan MJ, Langlois M. Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorganic & Medicinal Chemistry. 2000;8(2):321-327. doi:10.1016/S0968-0896(99)00281-3. View Source
